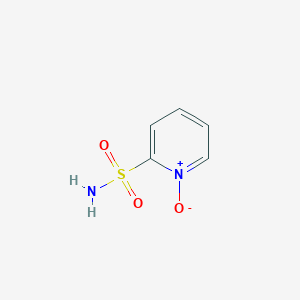

1-Oxidopyridin-1-ium-2-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

19009-75-7 |

|---|---|

Molecular Formula |

C5H6N2O3S |

Molecular Weight |

174.18 g/mol |

IUPAC Name |

1-oxidopyridin-1-ium-2-sulfonamide |

InChI |

InChI=1S/C5H6N2O3S/c6-11(9,10)5-3-1-2-4-7(5)8/h1-4H,(H2,6,9,10) |

InChI Key |

CPCOWTPLEJOHAC-UHFFFAOYSA-N |

SMILES |

C1=CC=[N+](C(=C1)S(=O)(=O)N)[O-] |

Canonical SMILES |

C1=CC=[N+](C(=C1)S(=O)(=O)N)[O-] |

Synonyms |

2-Pyridinesulfonamide,1-oxide(8CI,9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 1 Oxidopyridin 1 Ium 2 Sulfonamide and Its Analogs

Strategies for Pyridine (B92270) N-Oxide Formation

The initial and crucial step in synthesizing the target compound and its analogs is the N-oxidation of the pyridine ring. This transformation alters the electronic properties of the heterocycle, making it amenable to further functionalization.

Classical Oxidation Approaches for Pyridine Ring Systems (e.g., m-chloroperoxybenzoic acid)

Historically, the oxidation of pyridines to their corresponding N-oxides has been achieved using peroxy acids. orgsyn.orgresearchgate.net These reagents directly deliver an oxygen atom to the nitrogen of the pyridine ring. Among the most common peracids used is meta-chloroperoxybenzoic acid (m-CPBA), known for its effectiveness under mild conditions. researchgate.netgoogle.comorganic-chemistry.org The reaction is typically performed in a suitable solvent like dichloromethane (B109758) or acetic acid. acs.orggoogle.com For instance, various substituted pyridines have been successfully oxidized using m-CPBA in dichloromethane at temperatures ranging from 0°C to room temperature, leading to high yields of the desired N-oxides. google.com

Other classical reagents include peracetic acid (a mixture of hydrogen peroxide and acetic acid), perbenzoic acid, and monoperphthalic acid. orgsyn.org The use of hydrogen peroxide in glacial acetic acid is a well-established method for preparing pyridine-N-oxide. orgsyn.orggoogle.com Similarly, sodium perborate (B1237305) in acetic acid serves as an effective oxidizing agent for azines to their N-oxides. organic-chemistry.org While generally effective, these methods can sometimes be limited by the substrate scope, especially when other oxidizable functional groups are present in the pyridine ring. google.com For example, sulfides are susceptible to oxidation, which can complicate the direct N-oxidation of pyridines containing such groups. google.com

| Oxidizing Agent | Substrate Example | Conditions | Yield | Reference |

|---|---|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | 3-Chloropyridine | Dichloromethane, 20-25°C, 24h | High | google.com |

| m-Chloroperoxybenzoic acid (m-CPBA) | Pyrazolopyridine derivative | Acetic acid | 98% | acs.org |

| Peracetic Acid (40%) | Pyridine | Stirring, maintain 85°C | 78-83% | orgsyn.org |

| Hydrogen Peroxide / Acetic Acid | Pyridine | Standard conditions | Not specified | orgsyn.org |

| Sodium Perborate | Pyridine | Acetic acid | Not specified | organic-chemistry.org |

Modern Developments in N-Oxidation Protocols

To overcome the limitations of classical methods, modern oxidation protocols have been developed, often employing catalytic systems that offer greater selectivity and efficiency. One notable development is the use of methyltrioxorhenium (MTO) as a catalyst with hydrogen peroxide as the terminal oxidant. arkat-usa.org This system has been shown to efficiently oxidize 3- and 4-substituted pyridines in high yields. arkat-usa.org

Another advancement involves the use of urea-hydrogen peroxide (UHP), which is a stable, inexpensive, and easy-to-handle solid reagent. google.comorganic-chemistry.org UHP effectively oxidizes various nitrogen heterocycles to their N-oxides under mild conditions. organic-chemistry.org Similarly, sodium percarbonate has been identified as an efficient oxygen source for the N-oxidation of tertiary nitrogen compounds when used with rhenium-based catalysts. organic-chemistry.org For large-scale and continuous processes, the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol (B129727) has proven to be a safer and highly efficient "green" method for producing pyridine N-oxides. organic-chemistry.org These modern methods often provide advantages in terms of safety, cost, and environmental impact. google.comgoogle.com

Direct Sulfonylation Approaches to 1-Oxidopyridin-1-ium-2-sulfonamide

Once the pyridine N-oxide is formed, the next critical step is the introduction of the sulfonamide group at the C-2 position. Direct sulfonylation methods are attractive as they can potentially shorten the synthetic sequence.

Nucleophilic Addition of Sulfonamide Derivatives to Activated Pyridine N-Oxides

The introduction of substituents at the C-2 position of pyridine N-oxides is often accomplished by activating the N-oxide oxygen, followed by the nucleophilic attack at the C-2 position and subsequent deoxygenation. scripps.edu This general strategy provides a mild alternative to traditional nucleophilic aromatic substitution (SNAr) reactions. nih.govacs.org The activation step makes the C-2 and C-4 positions of the pyridine ring highly electrophilic and susceptible to attack by a wide range of nucleophiles. scripps.edu

A prominent method for activating pyridine N-oxides involves the use of phosphonium (B103445) salts, with bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP) being a key reagent. nih.govacs.orgrsc.org PyBroP activates the pyridine N-oxide by reaction with the N-oxide oxygen, forming a highly reactive pyridinyloxyphosphonium salt intermediate. nih.govresearchgate.net This intermediate is readily attacked by nucleophiles at the C-2 position. nih.govrsc.org This one-pot procedure has been successfully applied to a variety of nucleophiles and heterocyclic N-oxides. nih.govacs.org While the literature extensively covers the addition of carbon, oxygen, and other nitrogen nucleophiles using this method, the direct addition of a sulfonamide nucleophile to generate this compound represents a specific application of this versatile methodology. The reaction is generally followed by a rearomatization/deoxygenation step to yield the 2-substituted pyridine. nih.gov

An alternative approach involves the base-mediated reaction of sulfinic acid salts with activated pyridines. chemistryviews.org In a reported method for C-4 selective sulfonylation, pyridine is first activated with triflic anhydride (B1165640) (Tf₂O) to form a highly reactive N-triflylpyridinium salt. chemistryviews.org This is followed by the addition of a nucleophilic sulfinic acid salt, such as sodium p-toluenesulfinate, in the presence of a specific base like N-methylpiperidine. chemistryviews.org The base plays a crucial role in mediating the addition and subsequent elimination/rearomatization process to yield the sulfonylated pyridine. chemistryviews.org While this specific protocol was optimized for C-4 selectivity, the underlying principle of activating the pyridine ring followed by the nucleophilic addition of a sulfur-based nucleophile and rearomatization is a relevant strategy that could potentially be adapted for the synthesis of 2-sulfonylated pyridine N-oxides. Iodine has also been shown to induce fast, regioselective sulfonylation of pyridine N-oxides under metal-free conditions, providing high yields in short reaction times. rsc.orgnih.gov

| Method | Activating Agent | Nucleophile/Sulfur Source | Key Features | Reference |

|---|---|---|---|---|

| Phosphonium Salt-Mediated Addition | PyBroP | General Nucleophiles (Sulfonamides applicable) | Mild, one-pot procedure; forms a reactive pyridinyloxyphosphonium intermediate. | nih.govacs.org |

| Iodine-Induced Sulfonylation | Iodine | Sulfonylating reagents | Fast, metal-free, regioselective, high efficiency. | rsc.orgnih.gov |

| Base-Mediated Sulfonylation | Triflic Anhydride (Tf₂O) | Sodium para-toluenesulfinate | Base-mediated C4-selective addition and rearomatization. | chemistryviews.org |

C-H Sulfonylation Methodologies in Pyridine N-Oxide Systems

Direct C-H sulfonylation of pyridine N-oxides represents an efficient and atom-economical approach to introduce a sulfonyl group onto the pyridine ring. Several methods have been developed to achieve this transformation, often with high regioselectivity.

One notable method involves the use of iodine to induce a fast and regioselective sulfonylation of pyridine N-oxides. rsc.org This protocol is performed under metal-free conditions and boasts a short reaction time of just 10 minutes, providing yields up to 92%. rsc.org The reaction demonstrates good compatibility with a range of functional groups. rsc.org

Another approach utilizes p-toluenesulfonyl chloride (TsCl) to promote the deoxygenative C-H sulfonylation of pyridine N-oxides. researchgate.net This method is chemo- and regioselective, affording 2-sulfonylpyridines in good to high yields under mild conditions. researchgate.net The process is also applicable to the late-stage functionalization of more complex molecules. researchgate.net

Furthermore, a base-mediated C4-selective C-H sulfonylation of pyridine has been developed. chemistryviews.org This method involves pre-activation of the pyridine with triflic anhydride, followed by the addition of a sulfinic acid salt in the presence of a specific base to control the regioselectivity. chemistryviews.org

The following table summarizes key aspects of these C-H sulfonylation methodologies:

| Reagent/Catalyst | Position of Sulfonylation | Key Advantages | Reference |

| Iodine | C2 | Fast reaction time (10 min), metal-free, high efficiency | rsc.org |

| TsCl | C2 | Mild conditions, good to high yields, chemo- and regioselective | researchgate.net |

| Triflic Anhydride/Base | C4 | High regioselectivity for the C4 position | chemistryviews.org |

Alternative Synthetic Routes to the this compound Scaffold

Besides direct C-H functionalization, alternative strategies exist for constructing the this compound framework. These can be broadly categorized into building the pyridine N-oxide ring with an already present sulfonamide group or introducing the sulfonamide moiety onto a pre-existing pyridine N-oxide.

Construction of the Pyridine N-Oxide Ring with Pre-existing Sulfonamide Moieties

Synthesizing the pyridine ring system with a sulfonamide group already in place offers a powerful route to target molecules. One such strategy involves the reaction of N-cyanoacetoarylsulfonylhydrazide with various electrophiles. acs.org This approach allows for the construction of functionalized pyridine-based compounds incorporating sulfonamide moieties. acs.org

Another method describes the synthesis of triarylpyridines bearing sulfonate and sulfonamide groups through a cooperative vinylogous anomeric-based oxidation. nih.gov This procedure utilizes ketones with sulfonamide moieties and various aromatic aldehydes. nih.gov A similar approach has been employed using a novel quinoline-based dendrimer-like ionic liquid as a catalyst for the synthesis of new pyridines with sulfonamide moieties. researchgate.net

Introduction of the Sulfonamide Moiety onto Pre-formed Pyridine N-Oxide Scaffolds

The introduction of a sulfonamide group onto a pre-formed pyridine N-oxide scaffold is a common and versatile synthetic strategy. This typically involves the reaction of an amino-substituted pyridine N-oxide with a sulfonyl chloride.

For instance, the synthesis of novel sulfonamide derivatives of trimetazidine, which contains a piperazine (B1678402) ring, has been achieved by reacting it with various sulfonyl chlorides in the presence of triethylamine. mdpi.com While not a direct synthesis on the pyridine ring itself, this illustrates the general principle of coupling an amine with a sulfonyl chloride to form a sulfonamide.

A more direct approach would involve the amination of a pyridine N-oxide, followed by reaction with a sulfonyl chloride. For example, pyridine N-oxides can be converted to 2-aminopyridines using reagents like Ts2O and t-BuNH2, followed by deprotection. semanticscholar.org The resulting 2-aminopyridine (B139424) could then be reacted with a suitable sulfonyl chloride to yield the desired 2-sulfonylamino pyridine, which could then be N-oxidized if necessary.

Regioselective Synthesis of 2-Substituted Pyridine N-Oxides

The ability to control the position of substitution on the pyridine N-oxide ring is crucial for the synthesis of specific isomers. The C2 position is often the preferred site for nucleophilic attack due to the electronic properties of the pyridine N-oxide. semanticscholar.orgscripps.edu

Factors Influencing Regioselectivity at the C2 Position

Several factors influence the regioselectivity of substitution at the C2 position of pyridine N-oxides. The N-oxide group activates the ring towards both electrophilic and nucleophilic attack, with a preference for attack at the 2- and 4-positions. scripps.edu

Activating Agents: The choice of activating agent for the N-oxide oxygen is critical. Reagents like trifluoromethanesulfonic anhydride, nih.gov p-toluenesulfonyl chloride, researchgate.net and phosphonium salts like PyBroP semanticscholar.org activate the N-oxide, making the pyridine ring more susceptible to nucleophilic attack, predominantly at the C2 position.

Nucleophile: The nature of the incoming nucleophile also plays a role. For example, the addition of malonate anions to activated pyridine N-oxides selectively affords either 2- or 4-substituted pyridines depending on the reaction conditions. nih.gov

Reaction Conditions: Modifying reaction conditions can alter the regioselectivity. For instance, in the reaction of benzynes with pyridine N-oxides, the presence of ethyl propiolate can shift the selectivity from the C2 to the C3 position. rsc.org

Catalysts: Transition metal catalysts, such as palladium and nickel, can direct C-H activation and subsequent functionalization to the C2 position. semanticscholar.org Visible light-promoted reactions using photocatalysts like eosin (B541160) Y have also been shown to achieve C2-selective arylation. researchgate.net

Control of Substituent Introduction at other Pyridine Ring Positions

While the C2 position is often favored, directing substituents to other positions on the pyridine ring is also possible.

C4-Substitution: As mentioned earlier, a base-mediated approach using triflic anhydride activation can achieve high regioselectivity for sulfonylation at the C4 position. chemistryviews.org The choice of base is crucial in steering the substituent to this position. chemistryviews.org

C3-Substitution: Directing substitution to the C3 position is more challenging. However, as noted, the addition of certain reagents like ethyl propiolate can influence the regioselectivity of reactions with benzynes towards the C3 position. rsc.org Electrophilic substitutions, such as sulfonation, on pyridine N-oxides in the presence of strong acids tend to occur at the C3 position. youtube.com

Influence of Existing Substituents: The electronic nature of substituents already present on the pyridine ring can significantly influence the position of further substitution. nih.govmdpi.com Electron-donating groups generally direct incoming electrophiles to the ortho and para positions relative to themselves, while electron-withdrawing groups direct them to the meta position.

Synthetic Strategies for Isomeric and Positional Analogs of this compound

The preparation of positional analogs of this compound typically begins with commercially available pyridine derivatives. The key intermediates are the corresponding aminopyridine-N-oxides or pyridylsulfonamides.

Synthesis of this compound (2-Sulfonamido Analog)

A plausible synthetic pathway to this compound involves the initial synthesis of 2-aminopyridine-N-oxide, followed by its conversion to the sulfonamide.

Step 1: Synthesis of 2-Aminopyridine-N-oxide. Several methods are available for the synthesis of 2-aminopyridines from pyridine N-oxides. One practical approach involves the reaction of pyridine N-oxide with an activating agent, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), and an isocyanide, followed by hydrolysis. nih.govresearchgate.netnih.gov This method provides a one-pot, two-step process to obtain substituted 2-aminopyridines. nih.gov Another effective method is the Reissert-Henze-type reaction, where pyridine N-oxides activated with a phosphonium coupling reagent react with amines to yield 2-aminopyridines. nih.gov

Step 2: Conversion of 2-Aminopyridine-N-oxide to this compound. The conversion of the amino group to a sulfonamide can be achieved by reacting 2-aminopyridine-N-oxide with a suitable sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base like pyridine. While specific examples for the N-oxide are not abundant, the general reaction of aminopyridines with sulfonyl chlorides is a standard procedure. researchgate.net A review article also mentions the possibility of reacting pyridine N-oxides with nucleophiles like sulfonamides after activation with a phosphonium salt, suggesting a direct route might also be feasible. semanticscholar.orgumich.edu

Synthesis of 1-Oxidopyridin-1-ium-3-sulfonamide (3-Sulfonamido Analog)

The synthesis of the 3-sulfonamido isomer likely proceeds through a different sequence, starting with the formation of the sulfonamide followed by N-oxidation.

Step 1: Synthesis of Pyridine-3-sulfonyl chloride. Pyridine-3-sulfonyl chloride can be synthesized from 3-aminopyridine (B143674) via a diazonium salt intermediate. The process involves treating 3-aminopyridine with a diazotizing agent like sodium nitrite (B80452) in the presence of a strong acid, followed by a sulfonyl chlorination reaction. google.compatsnap.com

Step 2: Synthesis of Pyridine-3-sulfonamide. The resulting pyridine-3-sulfonyl chloride is then reacted with ammonia (B1221849) or an amine to form the corresponding sulfonamide.

Step 3: N-Oxidation of Pyridine-3-sulfonamide. The final step is the N-oxidation of the pyridine-3-sulfonamide. The oxidation of pyridines to their N-oxides is a well-established reaction, often employing oxidizing agents such as hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orgnih.govorganic-chemistry.org The presence of the sulfonamide group may influence the reaction conditions required for selective N-oxidation. nih.gov

Synthesis of 1-Oxidopyridin-1-ium-4-sulfonamide (4-Sulfonamido Analog)

The synthesis of the 4-sulfonamido analog follows a pathway similar to the 2-isomer, starting with the preparation of 4-aminopyridine-N-oxide.

Step 1: Synthesis of 4-Nitropyridine-N-oxide. A common starting point is the nitration of pyridine-N-oxide. This can be achieved using a mixture of concentrated nitric and sulfuric acids. google.comgoogle.com One-step methods for the oxidation and nitration of pyridine have also been reported. google.com

Step 2: Synthesis of 4-Aminopyridine-N-oxide. The 4-nitropyridine-N-oxide is then reduced to 4-aminopyridine-N-oxide. This reduction is commonly carried out using iron in the presence of an acid like acetic acid or mineral acids. semanticscholar.org

Step 3: Conversion of 4-Aminopyridine-N-oxide to 1-Oxidopyridin-1-ium-4-sulfonamide. Similar to the 2-isomer, the 4-aminopyridine-N-oxide can be converted to the corresponding sulfonamide by reaction with a sulfonyl chloride in the presence of a base.

The following data tables summarize the key synthetic transformations and intermediates discussed.

Table 1: Synthesis of Key Aminopyridine and Nitropyridine-N-oxide Intermediates

| Intermediate | Starting Material | Key Reagents | Typical Yield (%) | Reference(s) |

| 2-Aminopyridine-N-oxide | Pyridine-N-oxide | Isocyanide, TMSOTf, then H+ | up to 84 | nih.govresearchgate.netnih.gov |

| Pyridine-3-sulfonyl chloride | 3-Aminopyridine | NaNO₂, HCl, then SO₂, CuCl₂ | - | google.compatsnap.com |

| 4-Nitropyridine-N-oxide | Pyridine-N-oxide | HNO₃, H₂SO₄ | ~70 | google.com |

| 4-Aminopyridine-N-oxide | 4-Nitropyridine-N-oxide | Fe, Acetic Acid/Mineral Acid | 85-90 | semanticscholar.org |

Table 2: General Methods for Sulfonamide Formation and N-Oxidation

| Reaction | Substrate | Key Reagents | Product | Reference(s) |

| Sulfonamide Formation | Aminopyridine | Sulfonyl chloride, Pyridine | Pyridylsulfonamide | researchgate.net |

| N-Oxidation | Pyridine derivative | H₂O₂, Acetic Acid or m-CPBA | Pyridine-N-oxide | arkat-usa.orgnih.govorganic-chemistry.org |

| Direct Amination | Pyridine-N-oxide | Amine, Phosphonium salt | 2-Aminopyridine | nih.gov |

| Direct Sulfonamidation | Pyridine-N-oxide | Sulfonamide, Phosphonium salt | Pyridylsulfonamide-N-oxide | semanticscholar.orgumich.edu |

Chemical Reactivity and Reaction Mechanisms of 1 Oxidopyridin 1 Ium 2 Sulfonamide

Reactivity Profile of the Pyridine (B92270) N-Oxide Moiety

The pyridine N-oxide group significantly alters the reactivity of the pyridine ring compared to its parent heterocycle. The N-oxide oxygen atom can donate electron density into the ring, while the positively charged nitrogen atom withdraws electron density. This dual nature makes the ring susceptible to both electrophilic and nucleophilic attacks at specific positions.

Nucleophilic Attack at the Pyridine Ring (e.g., C2-position)

Pyridine N-oxides are generally more reactive towards nucleophiles than pyridine itself. Nucleophilic substitution reactions often occur at the ortho (C2) and para (C4) positions. chemtube3d.com The presence of the N-oxide functionality activates these positions for attack. For instance, treatment with reagents like phosphorus oxychloride (POCl₃) can lead to the introduction of a chlorine atom at the C2-position, a useful handle for further synthetic transformations. chemtube3d.com The general mechanism involves an initial attack of the N-oxide oxygen on the electrophilic reagent, followed by the addition of a nucleophile to the activated pyridine ring. scripps.edu

The halogenation of pyridine N-oxides, which can be accompanied by deoxygenation, proceeds through the initial activation of the N-oxide by an electrophilic agent. This activation enhances the electrophilicity of the aromatic ring, facilitating the addition of weak nucleophiles like halide anions. researchgate.net

Deoxygenation Reactions of the N-Oxide Functionality

The removal of the oxygen atom from the N-oxide group, known as deoxygenation, is a common and synthetically useful transformation. acs.org This reaction can be achieved using a variety of reducing agents. arkat-usa.org Palladium-catalyzed transfer oxidation using trialkylamines is one effective method for the deoxygenation of pyridine N-oxides. organic-chemistry.orgorganic-chemistry.org This approach is chemoselective and tolerates a range of functional groups. organic-chemistry.org Other methods include the use of trivalent phosphorus compounds. acs.org The deoxygenation can also occur concurrently with other functionalizations, such as C2-sulfonylation of quinoline (B57606) N-oxides. researchgate.net

Recent advancements have introduced visible-light-mediated methods for the deoxygenation of pyridine N-oxides, offering mild and efficient alternatives to traditional metal-catalyzed reductions. acs.org

Electrophilic Aromatic Substitution on the Pyridine N-Oxide Ring

While pyridine itself is highly resistant to electrophilic aromatic substitution (EAS) due to the deactivating effect of the nitrogen atom, pyridine N-oxide is significantly more reactive. quimicaorganica.orgbhu.ac.in The N-oxide oxygen atom can donate electron density into the ring through resonance, activating the C2 and C4 positions towards electrophilic attack. bhu.ac.invaia.com This allows for reactions like nitration and halogenation to occur under milder conditions than those required for pyridine. nih.govyoutube.comyoutube.com

However, the regioselectivity of these substitutions can be influenced by the presence of other substituents on the ring. youtube.com For instance, in the presence of an electron-donating group, the position of electrophilic attack is often directed by that group. youtube.com

Reactivity of the Sulfonamide Functionality within the Compound

The sulfonamide group (-SO₂NH₂) also imparts specific reactivity to the molecule, primarily centered around the nitrogen atom and the sulfonyl group itself.

N-Substitution Reactions of the Sulfonamide Group

The nitrogen atom of the sulfonamide group can undergo substitution reactions, most notably N-acylation and N-alkylation. wikipedia.org N-acylation is a common transformation, often carried out using acylating agents like acid chlorides or anhydrides in the presence of a base. semanticscholar.orgorientjchem.org Various catalysts, including heteropolyacids, have been developed to improve the efficiency of this reaction under mild and environmentally friendly conditions. tandfonline.com N-acylsulfonamides are an important class of compounds with diverse biological activities. orientjchem.orgnih.gov The reactivity of the sulfonamide nitrogen can be influenced by the nature of the substituents attached to it. rsc.org

| Reaction Type | Reagents | Conditions | Product |

| N-Acylation | Acylating agent (e.g., anhydride) | Catalyst (e.g., Cs₅HP₂W₁₈O₆₂) in water | N-acylsulfonamide |

| N-Alkylation | Alkyl halide | Base | N-alkylsulfonamide |

Reactions Involving the Sulfonyl Group (-SO₂-) (e.g., SO₂ extrusion in Smiles rearrangements)

The sulfonyl group (-SO₂-) is generally considered unreactive. wikipedia.org However, under specific conditions, it can participate in reactions such as sulfur dioxide (SO₂) extrusion. This is observed in the photodegradation of some sulfa drugs, where the primary product results from the loss of SO₂. acs.orgresearchgate.net This extrusion is a key step in the transformation pathway. researchgate.net

The Smiles rearrangement is another notable reaction involving the sulfonyl group. In the context of sulfonamides, a radical version of the Smiles-Truce rearrangement can occur. acs.org This involves the generation of a sulfonyl radical, which can then undergo rearrangement. acs.org For arenesulfonamides to rearrange via a Smiles-type mechanism, the amide nitrogen often needs to be substituted with an electron-withdrawing group. rsc.org

| Reaction | Key Feature | Outcome |

| SO₂ Extrusion | Photodegradation or specific chemical treatment | Formation of a product lacking the SO₂ group |

| Smiles Rearrangement | Radical-initiated process | Rearrangement of the molecule's carbon skeleton |

Intermolecular and Intramolecular Reactions of 1-Oxidopyridin-1-ium-2-sulfonamide

The chemical profile of this compound and its analogs is characterized by a susceptibility to intermolecular reactions with nucleophiles and the potential for intramolecular cyclizations.

Intermolecular Reactions: The most prominent intermolecular reaction is the nucleophilic aromatic substitution (SNAr) at the C2 position of the pyridine ring. The combination of the N-oxide function and the potent electron-withdrawing sulfonyl group makes the C2 carbon highly electrophilic and activates the sulfonyl group as an excellent leaving group. This allows for ipso-substitution, where a nucleophile displaces the entire sulfonyl moiety. A key study demonstrated that 2-sulfonylpyridine N-oxides react readily with nucleophiles like sodium ethoxide and sodium thiophenoxide to yield the corresponding 2-ethoxy or 2-thiophenoxy pyridine N-oxides and the sodium salt of the sulfinic acid. libretexts.org

This reactivity is particularly enhanced in pyridine N-oxides compared to their non-oxidized pyridine counterparts. For instance, reactions with various sodium alkoxides and thiolates proceed in almost quantitative yields under mild conditions. libretexts.org Other intermolecular reactions include the amination of the pyridine N-oxide ring, which can be achieved using activating agents like PyBroP or by reacting with activated isocyanides. nih.govnih.gov

Interactive Data Table: Ipso-Substitution of 2-Sulfonylpyridine N-Oxides with Nucleophiles libretexts.org

The following table summarizes the reaction of various 2-sulfonylpyridine N-oxides with sodium ethoxide, demonstrating the efficiency of the sulfonyl group displacement.

| R in R-SO₂-(2-Pyridine-N-Oxide) | Reaction Time (hours) | Yield of R-SO₂Na (%) |

| Methyl | 0.25 | quant. |

| Ethyl | 0.25 | quant. |

| n-Propyl | 0.25 | quant. |

| i-Propyl | 0.25 | quant. |

| t-Butyl | 1.0 | 95 |

| Benzyl | 0.25 | 92 |

| Phenyl | 0.25 | 98 |

Note: Reactions were conducted with a 1:3 ratio of sulfone to sodium ethoxide in ethanol.

Intramolecular Reactions: While specific examples involving this compound are not prevalent, analogous structures demonstrate the potential for intramolecular cyclization. For example, N-cyano sulfoximines, which feature a similar sulfur-nitrogen bond, undergo acid-catalyzed intramolecular cyclization to form thiadiazine 1-oxides. nih.govfigshare.com This suggests that with appropriate substitution, the sulfonamide nitrogen of a this compound derivative could potentially act as an internal nucleophile, attacking a position on the pyridine ring or a side chain to form novel fused heterocyclic systems.

Mechanistic Investigations of Key Reactions

The specified compound, this compound, is typically synthesized rather than used as a reagent for transferring a sulfonamide group. The common synthetic pathway involves:

Oxidation of 2-mercaptopyridine (B119420) to form 2-mercaptopyridine N-oxide.

Further oxidation of the thiol group to a sulfonic acid or sulfonyl chloride.

Reaction of the resulting 2-(chlorosulfonyl)pyridine-1-oxide with ammonia (B1221849) (NH₃) to yield the final this compound product.

Conversely, in reactions where a pyridine N-oxide acts as a catalyst for creating amide or sulfonamide bonds, the mechanism proceeds via an activated intermediate, as detailed below.

Two principal intermediates are central to understanding the reactivity of this class of compounds: the O-acyloxypyridinium cation and the Meisenheimer complex.

O-acyloxypyridinium cation intermediate: This intermediate is crucial in reactions where a pyridine N-oxide catalyzes acyl transfer. For example, in the N-acylation of sulfonimidamides (a close bioisostere of sulfonamides) catalyzed by a chiral pyridine N-oxide, the reaction proceeds via a two-step mechanism. nih.govwikipedia.orgmasterorganicchemistry.com First, the nucleophilic oxygen of the pyridine N-oxide attacks the electrophilic acylating agent (e.g., a chloroformate) to form a highly reactive O-acyloxypyridinium cation intermediate. In the second, often rate-determining step, the sulfonimidamide nitrogen attacks this activated intermediate, forming the N-acylated product and regenerating the pyridine N-oxide catalyst. nih.govwikipedia.org

Meisenheimer intermediate: In the intermolecular ipso-substitution reactions of 2-sulfonylpyridine N-oxides, the mechanism is a nucleophilic aromatic substitution (SNAr). This reaction proceeds through a transient, anionic intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.orgmasterorganicchemistry.comlumenlearning.comnih.gov The nucleophile attacks the electron-deficient C2 carbon, breaking the ring's aromaticity and forming a tetrahedral center. The negative charge of this intermediate is stabilized by resonance, delocalizing onto the electronegative oxygen of the N-oxide and across the sulfonyl group. In a subsequent fast step, the sulfinate leaving group is eliminated, and aromaticity is restored to the pyridine ring. libretexts.orglumenlearning.com The exceptional stability of the sulfinate anion as a leaving group facilitates this second step.

The kinetics of reactions involving 2-sulfonylpyridine N-oxides are generally rapid, especially for SNAr reactions. The reaction times for ipso-substitution are often on the order of minutes to a few hours under mild conditions, highlighting the high reactivity of the substrate. libretexts.org The rate of these SNAr reactions is primarily influenced by the stability of the Meisenheimer intermediate. Electron-withdrawing groups on the pyridine ring would be expected to further stabilize this intermediate and increase the reaction rate.

Structure-Reactivity Relationships (SRR) in this compound Chemistry

The reactivity of this compound and its analogs is highly tunable by altering their chemical structure. Comprehensive studies on the closely related 2-sulfonylpyrimidines reveal key structure-reactivity relationships that can be applied to the pyridine N-oxide system. nih.govlumenlearning.com

The reactivity in SNAr reactions is governed by two main factors:

The Electronic Nature of the Heterocyclic Core: The pyridine N-oxide ring is inherently electron-deficient, which is a prerequisite for nucleophilic aromatic substitution. Adding further electron-withdrawing substituents to the ring (e.g., nitro or cyano groups) enhances its electrophilicity. This increased electrophilicity stabilizes the negatively charged Meisenheimer intermediate, thereby accelerating the rate of nucleophilic attack. nih.gov Conversely, electron-donating groups on the ring would decrease reactivity.

The Nature of the Leaving Group: The sulfonyl (-SO₂R) or sulfonamide (-SO₂NH₂) group at the C2 position functions as the leaving group in ipso-substitution reactions. The reactivity is directly correlated with the stability of the leaving group. For 2-sulfonylpyrimidines, modifying the R group of the sulfone leaving group allows for tuning the reaction rate over several orders of magnitude. nih.govlumenlearning.com A more electron-withdrawing R group makes the corresponding sulfinate anion (RSO₂⁻) more stable, and thus a better leaving group, leading to a faster reaction.

This predictable relationship allows for the rational design of reagents for specific applications, where reaction rates can be finely tuned from very fast to very slow by simple synthetic modifications to the sulfonyl group or the pyridine ring. nih.gov

Spectroscopic and Structural Characterization of 1 Oxidopyridin 1 Ium 2 Sulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Analysis and Proton Environments

The ¹H NMR spectrum of 1-Oxidopyridin-1-ium-2-sulfonamide is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the proton of the sulfonamide group. The aromatic region would typically display signals for the four protons on the substituted pyridine ring. rsc.org The chemical shifts of these protons are influenced by the electronic effects of both the N-oxide and the sulfonamide substituents. Generally, aromatic protons in pyridine derivatives appear in the region of 7.0-9.0 ppm. nih.govchemicalbook.com The proton of the sulfonamide (–SO₂NH–) group is anticipated to appear as a singlet peak at a downfield chemical shift, typically between 8.78 and 10.15 ppm. rsc.org

Table 1: Expected ¹H NMR Chemical Shifts (δ) for Key Protons in this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine Ring Protons | 7.0 - 9.0 | Multiplets |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Analysis and Carbon Framework Characterization

The ¹³C NMR spectrum provides essential information about the carbon skeleton of the molecule. The pyridine ring carbons of this compound are expected to resonate in the aromatic region of the spectrum, typically between 110 and 160 ppm. nih.govmdpi.com The presence of the electron-withdrawing sulfonamide group and the N-oxide group will cause characteristic shifts in the positions of the carbon signals compared to unsubstituted pyridine. The carbon atom directly attached to the sulfonamide group (C-2) would likely be shifted downfield.

Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|

Note: These are approximate ranges, and specific assignments would require further analysis.

Advanced NMR Techniques (e.g., 2D NMR)

To unambiguously assign the proton and carbon signals, advanced two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons on the pyridine ring, aiding in their specific assignment. westmont.edu An HSQC experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of the carbon framework. westmont.eduresearchgate.net These techniques are essential for confirming the connectivity and completing the structural puzzle of complex molecules. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Vibrational Modes of N-Oxide and Sulfonamide Groups

The IR spectrum of this compound would be dominated by absorption bands characteristic of its two key functional groups.

N-Oxide Group: The N-O stretching vibration in pyridine N-oxides typically appears as a strong band in the region of 1200-1300 cm⁻¹. ias.ac.in Studies on pyridine N-oxide have assigned a band at approximately 1254 cm⁻¹ to this vibration. ias.ac.in

Sulfonamide Group: The sulfonamide group (–SO₂NH₂) gives rise to several characteristic bands. The most prominent are the asymmetric and symmetric stretching vibrations of the S=O bonds, which are expected to appear as strong absorptions in the ranges of 1317–1331 cm⁻¹ and 1139–1157 cm⁻¹, respectively. researchgate.net Additionally, the N-H stretching vibration of the sulfonamide group is typically observed in the range of 3232–3298 cm⁻¹. researchgate.net The S-N stretching vibration is found in the 900-930 cm⁻¹ region. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Sulfonamide (N-H) | Stretching | 3232 - 3298 |

| Sulfonamide (S=O) | Asymmetric Stretching | 1317 - 1331 |

| N-Oxide (N-O) | Stretching | 1200 - 1300 |

| Sulfonamide (S=O) | Symmetric Stretching | 1139 - 1157 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. Under electrospray ionization (ESI) conditions, sulfonamides are known to exhibit characteristic fragmentation patterns. nih.gov

Molecular Ion and Fragmentation Patterns

Mass spectrometry is a powerful tool for determining the molecular weight and structural features of a compound. In the analysis of this compound, the molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) would be the primary indicator of its molar mass.

Expected Fragmentation Pathways:

The fragmentation of sulfonamides in mass spectrometry is well-documented and typically involves the cleavage of the S-N and S-C bonds. For this compound, collision-induced dissociation (CID) would likely lead to several characteristic fragment ions. A notable fragmentation pathway for aromatic sulfonamides is the elimination of sulfur dioxide (SO₂), a process that can occur through intramolecular rearrangement. This would result in a significant fragment ion with a mass loss of 64 Da from the parent ion.

Further fragmentation could involve the pyridine-N-oxide ring, leading to the loss of an oxygen atom or cleavage of the ring itself. The specific fragmentation pattern would be crucial for the structural confirmation of the molecule and for distinguishing it from its isomers.

Hypothetical Fragmentation Data:

Below is a table of expected major fragment ions for this compound based on common fragmentation patterns of related structures.

| Fragment Ion | Proposed Structure/Loss | Expected m/z |

| [M+H]⁺ | Protonated Molecular Ion | 175.02 |

| [M-SO₂]⁺ | Loss of Sulfur Dioxide | 111.04 |

| [C₅H₅NO]⁺ | Pyridine-N-oxide cation | 95.04 |

| [C₅H₄N]⁺ | Pyridinium (B92312) cation (after loss of O) | 78.03 |

| [SO₂NH₂]⁺ | Sulfonamide group fragment | 80.98 |

X-ray Crystallography for Solid-State Structure Elucidation

The crystal structure would reveal the geometry of the pyridine-N-oxide ring and the sulfonamide group, as well as their relative orientation. Intermolecular interactions, such as hydrogen bonding involving the sulfonamide protons and the N-oxide oxygen, would also be elucidated, providing insight into the crystal packing.

Expected Crystallographic Parameters:

Based on studies of similar organic molecules, the following crystallographic parameters could be anticipated for this compound.

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for organic molecules) |

| Key Bond Lengths | C-S: ~1.77 Å, S-N: ~1.63 Å, S=O: ~1.43 Å, N-O: ~1.30 Å |

| Key Bond Angles | O-S-O: ~120°, C-S-N: ~107° |

| Hydrogen Bonding | Likely between -SO₂NH₂ and the N-oxide oxygen of adjacent molecules |

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for separating this compound from any impurities or byproducts from a synthesis and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like sulfonamides. A reversed-phase HPLC method would be the most common approach for this compound.

Typical HPLC Conditions:

| Parameter | Condition |

| Column | C18 (e.g., Zorbax Eclipse XDB C18) |

| Mobile Phase | A gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). |

| Detection | UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (LC-MS) |

| Expected Retention Time | Dependent on the exact conditions, but would be influenced by the polarity imparted by the N-oxide and sulfonamide groups. |

The use of a DAD would allow for the simultaneous monitoring of absorbance at multiple wavelengths, providing information about the purity of the peak. Coupling HPLC with mass spectrometry (LC-MS) would provide both retention time data and mass spectral information for unequivocal peak identification.

Gas Chromatography (GC)

Gas chromatography is generally suitable for volatile and thermally stable compounds. Due to the polarity and potential thermal lability of the N-oxide and sulfonamide functional groups, direct analysis of this compound by GC may be challenging. Derivatization is often required for the GC analysis of sulfonamides to increase their volatility and thermal stability.

Potential GC Approach (with derivatization):

| Parameter | Condition |

| Derivatization Agent | A silylating agent (e.g., BSTFA) or an acylating agent. |

| Column | A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms). |

| Carrier Gas | Helium or Hydrogen. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (GC-MS). |

A GC-MS analysis of a derivatized sample would provide both the retention time and a characteristic mass spectrum of the derivative, which can be used for identification and quantification.

Computational and Theoretical Studies on 1 Oxidopyridin 1 Ium 2 Sulfonamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov For a compound like 1-Oxidopyridin-1-ium-2-sulfonamide, DFT calculations would provide significant insights into its behavior at a molecular level.

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, energy gap)

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. acs.org

Currently, there are no published studies that specifically report the HOMO-LUMO energies or the energy gap for this compound. Such a study would typically involve DFT calculations at a specified level of theory (e.g., B3LYP with a basis set like 6-311G(d,p)) to determine these values. For comparison, general studies on sulfonamides have reported HOMO-LUMO gaps for various derivatives, which are valuable in understanding their electronic properties. nih.govmdpi.com

Molecular Geometry and Conformation Analysis

Computational methods are frequently used to determine the most stable three-dimensional arrangement of atoms in a molecule. This involves optimizing the molecular geometry to find the lowest energy conformation. For this compound, this analysis would reveal bond lengths, bond angles, and dihedral angles, providing a detailed picture of its structure.

Specific conformational analysis for this compound has not been documented in the available literature. Such an investigation would be important to understand how the sulfonamide group is oriented relative to the pyridine-N-oxide ring and how this might influence its interactions with biological targets.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are a standard tool to complement experimental spectroscopic data, such as that from Fourier-transform infrared (FTIR) and Raman spectroscopy. By calculating the vibrational modes and their corresponding frequencies, researchers can assign the peaks observed in experimental spectra to specific molecular motions (e.g., stretching, bending).

There are no specific published vibrational frequency calculations or detailed spectroscopic correlations for this compound. A computational study in this area would typically involve DFT calculations to predict the infrared and Raman spectra, which could then be compared with experimental data to confirm the molecular structure. General studies on sulfonamides have utilized such methods to analyze their vibrational spectra. ontosight.ai

Computational Mechanistic Investigations

Computational chemistry can also be employed to explore the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Analysis of Key Reactions

For any chemical reaction involving this compound, identifying the transition state—the highest energy point along the reaction coordinate—is crucial for understanding the reaction's feasibility and kinetics. Computational methods can be used to locate and characterize these transition states.

As of now, there are no published computational studies that analyze the transition states of reactions involving this compound. Such research would be valuable for understanding its synthesis, degradation, or metabolic pathways.

Energetic Profiles of Reaction Pathways

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile of a reaction pathway can be constructed. This profile provides a thermodynamic and kinetic understanding of the reaction.

Detailed energetic profiles for reaction pathways of this compound are not available in the scientific literature. Future computational work could map out these pathways to predict the most likely reaction mechanisms under various conditions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies exclusively focused on this compound are not extensively documented in public literature, the methodology is widely applied to related sulfonamide and pyridine (B92270) N-oxide compounds. These simulations provide valuable information on conformational dynamics, solvent interactions, and potential binding modes with biological targets.

For a molecule like this compound, an MD simulation would typically involve:

System Setup: Defining the molecule's initial 3D structure, placing it in a simulation box, and solvating it with a chosen solvent (e.g., water) to mimic physiological conditions.

Force Field Application: A force field is a set of parameters that defines the potential energy of the system. For organic molecules like this, common force fields include AMBER, CHARMM, or GROMOS. The choice of force field is critical for accurately describing the intramolecular and intermolecular interactions.

Simulation Run: The simulation proceeds by integrating Newton's equations of motion for each atom, allowing the system to evolve over a set period, typically nanoseconds to microseconds.

The data generated from MD simulations can be analyzed to understand various properties, such as the stability of different conformations, the flexibility of the sulfonamide linker, and the hydrogen bonding patterns between the pyridine N-oxide group and solvent molecules.

Table 1: Representative Parameters for a Hypothetical MD Simulation of this compound

| Parameter | Value/Type | Description |

| Force Field | AMBER / GAFF | A common choice for drug-like organic molecules. |

| Solvent Model | TIP3P Water | A standard water model for biomolecular simulations. |

| System Size | ~20,000 atoms | Includes the solute, solvent, and counter-ions. |

| Temperature | 300 K | Approximate physiological temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Simulation Time | 100 ns | A typical duration to observe significant conformational sampling. |

This table represents a typical setup for an MD simulation and is for illustrative purposes.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative structure-reactivity relationship (QSRR) models are mathematical models that aim to predict the chemical reactivity of a compound based on its molecular structure. mdpi.com These models are a specialized subset of quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR). nih.gov For this compound, a QSRR study would correlate its structural or physicochemical properties (descriptors) with a measure of its reactivity, such as reaction rates or equilibrium constants.

The development of a QSRR model generally involves:

Dataset Assembly: A series of structurally related compounds with known reactivity data is compiled. For instance, a study might investigate a series of pyridine sulfonamide derivatives.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. These can be categorized as constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like support vector machines (SVM), are used to build a mathematical relationship between the descriptors and the observed reactivity. eurekaselect.comresearchgate.netresearchgate.net

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness. researchgate.net

QSRR studies on sulfonamides have been used to understand and predict their chromatographic retention behavior, which is related to their physicochemical properties and interactions. researchgate.netresearchgate.net For this compound, descriptors related to its polarity (due to the N-oxide and sulfonamide groups), size, and electronic properties would likely be significant in determining its reactivity.

Table 2: Examples of Molecular Descriptors Relevant to QSRR of Sulfonamides

| Descriptor Class | Example Descriptor | Information Encoded |

| Electronic | Dipole Moment | Polarity and charge distribution of the molecule. |

| Topological | Wiener Index | Branching and compactness of the molecular graph. |

| Constitutional | Molecular Weight | The mass of the molecule. |

| Physicochemical | LogP | Lipophilicity or hydrophobicity of the compound. |

Computational Tools and Software in Chemical Research

The computational investigation of this compound relies on a variety of specialized software tools. These programs are essential for everything from building and visualizing the molecule to performing complex simulations and analyses.

Open Babel: A cornerstone in cheminformatics, Open Babel is often referred to as a "chemical toolbox." openbabel.org Its primary function is to interconvert between over 100 different chemical file formats. openbabel.org For a study on this compound, a researcher might use Open Babel to:

Convert a 2D structure drawn in a chemical editor into a 3D structure suitable for docking or simulation.

Change file formats between different simulation or analysis programs.

Calculate a variety of molecular descriptors and fingerprints for use in QSRR or similarity searching. openbabel.org

Filter large chemical datasets based on structural or property criteria. youtube.com

Other important software includes:

Gaussian, ORCA, or NWChem: These are quantum chemistry packages used for high-level electronic structure calculations, such as Density Functional Theory (DFT), to determine optimized geometries, vibrational frequencies, and electronic properties. researchgate.netmdpi.com

GROMACS, AMBER, or NAMD: These are suites of programs specifically designed for performing molecular dynamics simulations.

MOE (Molecular Operating Environment) or Schrödinger Suite: Integrated software platforms that provide tools for a wide range of molecular modeling tasks, including structure visualization, conformational analysis, and docking. researchgate.net

The combination of these tools allows for a multi-faceted computational approach to understanding the chemical nature of this compound, from its fundamental electronic structure to its dynamic behavior in complex environments.

Derivatization and Functionalization Strategies for 1 Oxidopyridin 1 Ium 2 Sulfonamide

Modifications at the Sulfonamide Nitrogen

The sulfonamide group (–SO₂NH₂) is a key functional handle for derivatization. The acidic nature of the sulfonamide proton facilitates reactions at the nitrogen atom, including alkylation and acylation, and allows for its transformation into related functional groups like sulfonimides and sulfonimidamides.

Alkylation and Acylation Reactions

The nitrogen atom of the sulfonamide can be readily functionalized through alkylation and, more commonly, acylation.

Alkylation of sulfonamides typically requires a strong base to deprotonate the nitrogen, followed by reaction with an alkyl halide. While specific examples for 1-oxidopyridin-1-ium-2-sulfonamide are not prevalent, the general reactivity pattern of sulfonamides suggests this pathway is feasible.

Acylation of sulfonamides is a more widely documented and efficient transformation, often proceeding under milder conditions. N-acylsulfonamides are significant motifs in medicinal chemistry, often serving as bioisosteres for carboxylic acids. tandfonline.com The reaction is typically achieved by treating the sulfonamide with an acylating agent such as a carboxylic acid anhydride (B1165640) or an acyl chloride. tandfonline.comresearchgate.net

Various catalysts can be employed to facilitate this transformation, including Lewis acids like tin(IV) chloride (SnCl₄) or metal triflates (e.g., Cu(OTf)₂), and solid acid catalysts. tandfonline.comtandfonline.comtandfonline.com The use of catalytic amounts of strong acids like sulfuric acid in the presence of an anhydride is also an effective method. lookchem.com These reactions are generally high-yielding and tolerate a wide array of functional groups on both the sulfonamide and the acylating agent. tandfonline.comresearchgate.net For instance, the acylation of sulfonamides with anhydrides can be carried out in solvents like acetonitrile (B52724) or even under solvent-free conditions. researchgate.netlookchem.com

Table 1: Representative Conditions for N-Acylation of Sulfonamides

| Acylating Agent | Catalyst | Solvent | Temperature | Yield | Reference(s) |

|---|---|---|---|---|---|

| Carboxylic Anhydride | H₂SO₄ (cat.) | Acetonitrile | 60 °C | High | lookchem.com |

| Carboxylic Anhydride | Cu(OTf)₂ (cat.) | Not specified | Mild | Good to Excellent | tandfonline.com |

| Acyl Chloride | Cu(OTf)₂ (cat.) | Not specified | Mild | Good to Excellent | tandfonline.com |

| Ethyl Lactate | SnCl₄ | Toluene | Reflux | Moderate to Good | tandfonline.comresearchgate.net |

| Acetic Anhydride | Ultrasound (catalyst-free) | Solvent-free | Not specified | High | orientjchem.org |

Formation of Sulfonimides and Sulfonimidamides

Sulfonimides and sulfonimidamides are aza-analogues of sulfonamides where one or both oxygen atoms of the sulfonyl group are replaced by a nitrogen-containing group (e.g., =NR or =NH). nih.govacs.org These motifs are of increasing interest in medicinal chemistry as they offer additional vectors for molecular interactions and can modulate properties like acidity and hydrogen bonding capacity. acs.orgacs.orgnih.gov

A direct and convenient one-pot method allows for the conversion of primary sulfonamides, such as this compound, into sulfonimidamides. rsc.orgrsc.orgsoton.ac.uk This transformation proceeds via the in situ formation of a sulfonimidoyl chloride intermediate, which is then subjected to nucleophilic substitution by an amine. rsc.orgrsc.org This approach avoids the need to handle potentially unstable sulfinyl chloride or sulfinamide precursors, which are often used in other synthetic routes. rsc.org

The general pathway involves the reaction of the parent sulfonamide with a chlorinating agent to form the sulfonimidoyl chloride, which is not isolated but immediately reacts with a primary or secondary amine to yield the desired sulfonimidamide. rsc.orgresearchgate.net This method represents a safe and accessible route to this valuable class of compounds directly from the more common sulfonamide starting materials. rsc.org

Functionalization of the Pyridine (B92270) Ring

The pyridine N-oxide moiety significantly influences the reactivity of the aromatic ring, enabling functionalization at positions that are typically unreactive in the parent pyridine.

Introduction of New Substituents at Other Ring Positions

The N-oxide group acts as an activating group for both electrophilic and nucleophilic substitution. almerja.combhu.ac.inchemtube3d.com The oxygen atom can donate electron density into the ring via resonance, which activates the C4 (para) and C2/C6 (ortho) positions towards electrophilic attack. bhu.ac.inquimicaorganica.org Concurrently, the positively charged nitrogen atom strongly withdraws electron density, making these same positions susceptible to nucleophilic attack, especially after activation of the N-oxide oxygen. almerja.comchemtube3d.comscripps.edu

Electrophilic Aromatic Substitution: Unlike pyridine, which requires harsh conditions for electrophilic substitution and primarily yields the 3-substituted product, pyridine N-oxides undergo substitution more readily. bhu.ac.in Nitration, for example, can be achieved using fuming nitric acid and sulfuric acid to yield the 4-nitro derivative. bhu.ac.inrsc.org The N-oxide functionality can later be removed via deoxygenation to afford the 4-substituted pyridine. bhu.ac.inwikipedia.org

Nucleophilic Aromatic Substitution: The pyridine N-oxide ring can be functionalized by nucleophiles at the C2 and C4 positions. A common strategy involves activating the N-oxide oxygen with an electrophilic reagent like phosphorus oxychloride (POCl₃) or a phosphonium (B103445) salt like PyBroP. chemtube3d.comwikipedia.orgacs.org This activation turns the oxygen into a good leaving group. A subsequent nucleophilic attack, for instance by a chloride ion from the reagent itself, occurs at the C2 or C4 position, followed by elimination to restore aromaticity. almerja.comchemtube3d.comwikipedia.org This method allows for the introduction of halogens, which can serve as handles for further cross-coupling reactions. chemtube3d.com A variety of other nucleophiles can also be introduced using this one-pot activation-addition strategy. acs.org

C-H Functionalization: Modern photochemical methods allow for the direct functionalization of C-H bonds. Pyridine N-oxides can act as hydrogen atom transfer (HAT) agents under photoredox catalysis to generate alkyl radicals from unactivated C-H bonds, which can then be coupled to the pyridine ring or other acceptors. acs.orgnih.govchemrxiv.orgchemrxiv.org

Table 2: Reactivity of the Pyridine N-Oxide Ring

| Reaction Type | Position(s) | Reagents/Conditions | Outcome | Reference(s) |

|---|---|---|---|---|

| Electrophilic Substitution (e.g., Nitration) | C4 | HNO₃, H₂SO₄ | Introduction of an electrophile (e.g., -NO₂) | bhu.ac.inrsc.org |

| Nucleophilic Substitution (e.g., Chlorination) | C2, C4 | POCl₃ or PCl₃ | Introduction of a nucleophile (e.g., -Cl) | almerja.comchemtube3d.comwikipedia.org |

| Nucleophilic Addition | C2 | Nucleophile + PyBroP | Introduction of various nucleophiles | acs.org |

| C-H Functionalization | Various | Photoredox catalyst + HAT agent | Alkylation, Heteroarylation | acs.orgnih.gov |

Reactions Involving the N-Oxide Oxygen for Further Functionalization

The N-oxide oxygen is not merely a passive activating group; it is a reactive center that can be directly involved in functionalization reactions.

Deoxygenation: The removal of the N-oxide oxygen is a common and crucial step, often performed after the pyridine ring has been functionalized. This reaction regenerates the parent pyridine scaffold. A wide range of deoxygenation methods are available, offering varying degrees of chemoselectivity. organic-chemistry.org Classical methods often use trivalent phosphorus compounds (e.g., PCl₃) or reducing metals like zinc. wikipedia.org More modern, milder methods include palladium-catalyzed transfer deoxygenation using triethylamine, electrochemical reduction, and visible-light photoredox catalysis. organic-chemistry.orgorganic-chemistry.orgnih.govacs.org The choice of reagent allows for deoxygenation in the presence of other sensitive functional groups. organic-chemistry.org

Rearrangements and Side-Chain Functionalization: The N-oxide can facilitate reactions on adjacent side chains. For example, under certain conditions, such as treatment with acetic anhydride, a rearrangement can occur where the oxygen atom is transferred to an adjacent methyl group, leading to an acetoxymethylpyridine after hydrolysis. This type of reactivity, related to the Polonovski reaction, provides a pathway for side-chain functionalization.

Hydrogen Atom Transfer (HAT) Agency: As mentioned previously, pyridine N-oxides can be employed as precursors for oxygen-centered radicals in photoredox-catalyzed reactions. acs.orgnih.gov Single-electron oxidation of the N-oxide generates a reactive intermediate capable of abstracting a hydrogen atom from an aliphatic C-H bond, thereby initiating a separate functionalization cascade. acs.orgchemrxiv.org

Synthesis of Heterocyclic Fused Systems Incorporating this compound

The 2-aminopyridine (B139424) substructure, represented by the sulfonamide at the C2 position of the pyridine ring, is a versatile precursor for the synthesis of fused bicyclic heteroaromatic systems, most notably imidazo[1,2-a]pyridines. organic-chemistry.orgbio-conferences.org This class of compounds is a privileged scaffold in medicinal chemistry. bio-conferences.orgmdpi.com

The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of a 2-aminopyridine derivative with a compound containing a two-carbon unit, such as an α-haloketone, nitroolefin, or alkyne. organic-chemistry.orgnih.govorganic-chemistry.org The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration (or equivalent elimination) to form the fused imidazole (B134444) ring. bio-conferences.orgnih.gov

For a substrate like this compound, two general strategies can be envisioned:

Deoxygenation then Cyclization: The N-oxide is first removed using one of the methods described in section 6.2.2 to yield 2-aminopyridine-sulfonamide. This intermediate can then be subjected to standard condensation conditions with an appropriate partner (e.g., an α-haloketone like bromoacetophenone) to construct the imidazo[1,2-a]pyridine (B132010) ring. nih.gov

Direct Cyclization: Some modern synthetic protocols, often utilizing transition metal catalysis (e.g., copper or iron), may allow for the direct condensation and cyclization of the N-oxide derivative. organic-chemistry.orgorganic-chemistry.org For instance, copper-catalyzed one-pot procedures have been developed for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. organic-chemistry.org Such methods could potentially be adapted for the direct conversion of the N-oxide substrate.

Table 3: Common Strategies for Imidazo[1,2-a]pyridine Synthesis from 2-Aminopyridine Derivatives

| Reagent | Catalyst/Conditions | Key Steps | Reference(s) |

|---|---|---|---|

| α-Haloketones | Base (e.g., K₂CO₃) or heat (catalyst-free) | N-alkylation, intramolecular condensation | bio-conferences.orgnih.gov |

| Nitroolefins | Cu(I) salt, air (oxidant) | Michael addition, intramolecular cyclization | organic-chemistry.org |

| Acetophenones | Cu(I) salt, aerobic oxidation | Ortoleva-King reaction, cyclization | organic-chemistry.org |

| Aldehydes, Isocyanides | Multicomponent Reaction (e.g., Groebke-Blackburn-Bienaymé) | Condensation, cyclization | mdpi.comnih.gov |

Pyridine-Fused Heterocycles

The construction of fused heterocyclic systems onto the pyridine core of this compound can be envisioned through several synthetic routes. Pyridine-fused heterocycles are of significant interest in medicinal chemistry and materials science due to their rigid, planar structures and unique electronic properties. bohrium.com Strategies often involve the introduction of functional groups at positions adjacent to the fusion point, followed by a cyclization step.

One plausible approach involves leveraging the reactivity of the pyridine N-oxide. The N-oxide can direct metallation to the C6 position, allowing for the introduction of a side chain. Subsequent intramolecular cyclization of this chain with the sulfonamide at the C2 position, or with another introduced functional group, could lead to the formation of a new fused ring. Another strategy involves the reaction of the N-oxide with anhydrides, such as methanesulfonic anhydride, to form a highly reactive O-sulfonyl pyridinium (B92312) salt. nih.gov This intermediate is prone to nucleophilic attack, which can be exploited in intramolecular cyclization reactions to build fused systems like imidazo[1,2-a]pyridines or other bicyclic heterocycles. rsc.orgresearchgate.net

Table 1: Potential Strategies for Pyridine-Fused Heterocycles

| Strategy | Key Intermediate/Reagent | Resulting Fused System (Example) | Reference for Concept |

|---|---|---|---|

| Directed Ortho-Metallation | Organolithium reagents | Poly-substituted fused pyridines | nih.gov |

| N-Oxide Activation/Cyclization | Acetic Anhydride, PPh₃/I₂ | Furo[2,3-b]pyridines | nih.gov |

Sulfonamide-Bridged Systems

The formation of sulfonamide-bridged systems represents a sophisticated application of this precursor, leading to complex, three-dimensional molecules with potential applications in drug discovery. Recent advances in organic electrochemistry have demonstrated the synthesis of bridged and fused sulfonamides through radical cascade reactions. nih.govgoettingen-research-online.de

This methodology could be adapted for this compound. The process would likely involve the electrochemical generation of a sulfonyl radical from the sulfonamide moiety. nih.gov This highly reactive intermediate could then initiate an intramolecular cascade cyclization with appropriately positioned unsaturated groups (alkenes or alkynes) on a side chain attached to the pyridine ring. The regioselectivity of the cyclization, leading to different ring sizes, can often be controlled by the nature of the unsaturated moieties and the reaction conditions. nih.govgoettingen-research-online.deresearchgate.net This provides a pathway to novel, medium-sized heterocyclic ring systems bridged by the sulfonamide group.

Table 2: Proposed Synthesis of Sulfonamide-Bridged Systems

| Method | Initiator | Key Reaction | Product Type | Reference for Concept |

|---|---|---|---|---|

| Electrochemical Oxidation | Anodic Oxidation | Sulfonyl Radical Cascade Cyclization | Bridged Cyclic Sulfonamides | goettingen-research-online.dersc.org |

Cascade and Tandem Reactions Utilizing the Compound as a Precursor

Cascade and tandem reactions offer an efficient means of building molecular complexity from a single starting material in one pot. This compound is a prime candidate for such transformations due to its dual functionality.

A potential cascade sequence could be initiated at the sulfonamide group. For instance, the primary sulfonamide functionality can participate in ring-forming cascades, such as in the synthesis of nih.govCurrent time information in NA.oxazepine-based structures, where it acts both as a nucleophile and an activating group. nih.gov By reacting this compound with a substrate containing both an electrophilic site and a leaving group, a cascade involving nucleophilic attack by the sulfonamide nitrogen followed by an intramolecular cyclization could be designed.

Tandem reactions involving two different reactive species could also be envisioned. For example, a reaction could first target the pyridine N-oxide for functionalization, which then sets up the molecule for a subsequent cyclization involving the sulfonamide. A tandem singlet oxygenation reaction, for instance, could first react with a side-chain appended to the pyridine ring, followed by a second reaction at another site, leading to complex oxidized products. nih.gov The electrochemical radical cascade reactions described for forming bridged systems are themselves a prime example of a complex cascade process, involving an initial oxidation, radical addition to an alkyne, and subsequent intramolecular cyclizations to build the final bridged structure. goettingen-research-online.deresearchgate.net

Table 3: Illustrative Cascade/Tandem Reaction Concepts

| Reaction Type | Initiating Group | Key Transformations | Potential Product Class | Reference for Concept |

|---|---|---|---|---|

| Radical Cascade | Sulfonamide | Radical Generation, Intramolecular Cyclizations | Fused/Bridged Sulfonamides | nih.govgoettingen-research-online.de |

| Cyclocondensation Cascade | Sulfonamide | Nucleophilic Aromatic Substitution, Cyclization | Polycyclic Heterocycles | nih.gov |

Applications in Advanced Organic Synthesis and Materials Science

1-Oxidopyridin-1-ium-2-sulfonamide as a Versatile Synthetic Intermediate

The reactivity of the pyridine (B92270) N-oxide ring, coupled with the functional handle of the sulfonamide group, makes this compound a valuable and versatile synthetic intermediate.

This compound serves as a foundational scaffold for constructing more elaborate molecular structures. The pyridine N-oxide moiety is a particularly useful functional group in heterocyclic chemistry because it activates the pyridine ring for both electrophilic and nucleophilic substitution reactions, primarily at the 2- and 4-positions. scripps.edusemanticscholar.org This enhanced reactivity allows for the introduction of additional functional groups onto the pyridine core.

Furthermore, the N-oxide group can direct metallation to the adjacent C-H bond, facilitating regioselective functionalization. semanticscholar.org After serving its purpose in activating the ring or directing subsequent reactions, the N-oxide can be readily removed through deoxygenation to yield the corresponding 2-sulfonamidopyridine derivative. semanticscholar.org This "activate-and-remove" strategy is a powerful tool in multi-step synthesis.

The sulfonamide group itself is a well-established pharmacophore found in numerous therapeutic agents. ontosight.ai The presence of this group allows for further diversification, for instance, through N-alkylation or N-arylation, enabling the synthesis of a wide array of derivatives with potentially diverse biological activities. The synthesis of substituted 2-aminopyridines from pyridine N-oxides is a well-documented process, highlighting the utility of the N-oxide as a precursor for introducing nitrogen-based substituents. nih.govnih.gov This methodology provides a pathway to complex structures where the sulfonamide is part of a larger, intricate molecular design.

While specific applications of this compound in materials science are not extensively documented, its structural motifs suggest significant potential. Pyridine-based units are integral components of various functional materials, including polymers, ligands for metal complexes, and components in supramolecular assemblies. The N-oxide function can influence the electronic properties and coordination ability of the pyridine ring.

Sulfone-containing polymers have been investigated for applications in photocatalysis and as covalent organic frameworks (COFs). researchgate.net These materials can exhibit interesting properties due to their electronic structure and stability. researchgate.net Given that this compound contains both a pyridine N-oxide and a sulfonamide group, it could potentially serve as a monomer or a modifying agent for the synthesis of novel polymers with tailored electronic, optical, or thermal properties. The ability of pyridine N-oxides to coordinate with metal ions also opens possibilities for creating new coordination polymers or metal-organic frameworks (MOFs). researchgate.net

Role in Catalysis and Organocatalysis

The pyridine N-oxide moiety is a powerful Lewis base, making compounds containing this functional group, including this compound, highly relevant in the field of catalysis, particularly organocatalysis. nih.gov

Pyridine N-oxides function as potent electron-pair donors, a property derived from the polarized N⁺-O⁻ bond. researchgate.net This high Lewis basicity allows them to act as effective nucleophilic catalysts. A key application is the activation of organosilicon reagents, such as allyltrichlorosilanes. nih.gov The nucleophilic oxygen atom of the N-oxide interacts with the silicon atom, forming a hypervalent silicate (B1173343) intermediate. nih.govmdpi.com This activation facilitates the transfer of the allyl group to an electrophile, such as an aldehyde, in what are known as Sakurai–Hosomi–Denmark-type reactions. nih.gov

The versatility of pyridine N-oxides as catalysts extends to a variety of other transformations. They have been employed as oxidants in metal-catalyzed reactions, for instance, in the gold-catalyzed oxidation of alkynes to produce 1,2-dicarbonyls or α-acetoxy ketones. organic-chemistry.org The choice of the pyridine N-oxide derivative can influence the reaction's efficiency and outcome.

| Reaction Type | Catalyst Type | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Allylation of Aldehydes | Chiral Pyridine N-Oxide | Aromatic Aldehydes, Allyltrichlorosilane | Homoallylic Alcohols | nih.gov |

| N-acylative Desymmetrization | Chiral 4-Aryl-pyridine-N-oxide | Sulfonimidamides, Chloroformates | N-acylative Sulfonimidamides | nih.govresearchgate.net |

| Ring Opening of Epoxides | Helical Chiral Pyridine N-Oxide | Epoxides, Chloride Nucleophile | Chlorohydrins | nih.gov |

| Oxidation of Alkynes | 2,3-Dichloropyridine N-oxide | Alkynes | 1,2-Dicarbonyls | organic-chemistry.org |

A significant area of research involves the use of chiral pyridine N-oxides as organocatalysts to control the stereochemical outcome of reactions. nih.gov By incorporating a chiral scaffold into the pyridine N-oxide structure, it is possible to create a chiral environment around the catalytically active oxygen atom, leading to high levels of enantioselectivity in the products. mdpi.com